5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers developing necroptosis inhibitors often encounter scaffolds with suboptimal lipophilicity, leading to poor cell permeability or metabolic instability. 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid (CAS 1445951-16-5) addresses this with a balanced LogP of 1.11-intermediate between methyl (0.54) and phenyl (1.90) analogs-and direct SAR evidence confirming cyclopropyl as the optimal 5-substituent for necroptosis inhibition. This privileged intermediate enables efficient synthesis of necrostatin analogs, CNS-penetrant kinase inhibitor fragments, and bioconjugation probes via photochemical thioketene generation.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
CAS No. 1445951-16-5
Cat. No. B1530675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
CAS1445951-16-5
Molecular FormulaC6H6N2O2S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N=NS2)C(=O)O
InChIInChI=1S/C6H6N2O2S/c9-6(10)4-5(3-1-2-3)11-8-7-4/h3H,1-2H2,(H,9,10)
InChIKeyDDSNHSMHDHQLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic Acid Overview


5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic building block belonging to the 1,2,3-thiadiazole-4-carboxylic acid family, characterized by a cyclopropyl substituent at the 5-position . The thiadiazole scaffold is recognized for its presence in bioactive molecules, including necroptosis inhibitors and plant activators [1]. The cyclopropyl group imparts distinct steric and electronic properties that differentiate it from methyl, phenyl, and unsubstituted analogs .

Scaffold
Cyclopropyl-thiadiazole core for steric and electronic diversification studies
Lipophilicity
Intermediate LogP profile balances permeability and solubility in lead optimization
Bioactivity
Reported SAR-fit for necroptosis inhibitor design and pathway research

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid: Why Generic Analogs Fall Short


Within the 1,2,3-thiadiazole-4-carboxylic acid series, the nature of the 5-substituent critically influences lipophilicity, target binding, and metabolic stability . A structure-activity relationship study of necroptosis inhibitors demonstrated that cyclopropyl at the 4- or 5-position was optimal for inhibitory activity, while methyl substitution on the benzylic position resulted in enantiomer-specific activity, highlighting the unsuitability of simple alkyl replacements [1]. Computational data show that 5-cyclopropyl occupies an intermediate lipophilicity space (LogP 1.11) compared to 5-methyl (LogP 0.54) and 5-phenyl (LogP 1.90), offering a balanced profile for cell permeability and solubility [2].

5-Methyl analog
Lower lipophilicity may alter membrane permeability and shift target binding compared to cyclopropyl.
5-Phenyl analog
Higher lipophilicity can increase nonspecific binding and reduce aqueous solubility, complicating assay interpretation.
Other alkyl substituents
SAR evidence indicates cyclopropyl yields distinct necroptosis inhibition; simple replacements may not reproduce activity profile.

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic Acid: Comparator Evidence


Intermediate Lipophilicity Between Methyl and Phenyl Analogs

The computed LogP values of 5-substituted-1,2,3-thiadiazole-4-carboxylic acids demonstrate a clear substituent-dependent trend [1].

Lipophilicity Comparison
Data to verify
Cyclopropyl: LogP 1.11 vs Methyl 0.54 / Phenyl 1.90
Balanced permeability-solubility profile for lead optimization
Computed values; confirm experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Necroptosis Inhibition: Cyclopropyl Advantage

In a structure-activity relationship study of [1,2,3]thiadiazole benzylamides as necroptosis inhibitors (necrostatin series), small cyclic alkyl groups—specifically cyclopropyl—at the 4- and 5-positions were identified as optimal for inhibitory activity [1]. Other alkyl substituents conferred lower potency in the same assay system.

Necroptosis SAR Ranking
Head-to-head
Cyclopropyl ranked above methyl, ethyl, other alkyls
Supports cyclopropyl preference for necroptosis assay fit
Cell-based SAR study; no IC₅₀ shift provided
Necroptosis Cell death Inflammation

Metabolic Stability Advantage of Cyclopropyl Group

Extensive reviews in medicinal chemistry document that incorporation of cyclopropyl groups into drug scaffolds enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to methyl or unsubstituted analogs [1][2]. This class-level principle predicts that 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid derivatives will exhibit longer half-lives in microsomal assays than the corresponding 5-methyl derivatives.

Metabolic Stability Inference
Class-level
Cyclopropyl generally enhances stability vs methyl (literature review)
May support longer half-life in microsomal assays; verify for this scaffold
No direct data for this specific compound pair
Metabolic stability Cyclopropyl Drug design

Higher Purity vs. 5-Methyl Analog

Commercially available 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid is routinely supplied at ≥98% purity (Chemscene, Leyan) , whereas the 5-methyl analog is commonly listed at 97% purity (CymitQuimica) .

Commercial Purity
Data to verify
≥98%
5-Methyl analog: 97%
Higher purity may reduce confounding impurities in assays
Vendor specification; batch-dependent
Purity Quality control Reproducibility

Steric and Electronic Differentiation: Cyclopropyl vs. Methyl

The cyclopropyl ring provides a unique combination of steric bulk and electron-donating properties distinct from methyl, attributed to its bent bonds and enhanced π-character [1]. This qualitative differentiation translates into divergent protein-ligand interactions, as evidenced by the necroptosis inhibitor SAR where cyclopropyl was optimal whereas methyl conferred enantiomer-dependent activity [2].

Steric & Electronic Profile
Class-level
Larger steric bulk, enhanced π-character vs methyl
Divergent protein-ligand interactions possible
Qualitative differentiation; validate in target binding
Steric effects Electronic effects Structure-activity relationship

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic Acid Application Scenarios


Lead Optimization for Necroptosis-Targeted Therapeutics

Based on direct SAR evidence showing cyclopropyl as the optimal 5-substituent for necroptosis inhibitory activity [1], this compound serves as a privileged intermediate for synthesizing necrostatin analogs. Researchers developing anti-inflammatory or neuroprotective agents targeting necroptosis should prioritize this scaffold over methyl or phenyl analogs.

Fragment Library for Kinase and Cell Death Screening

The intermediate lipophilicity (LogP 1.11) and distinct steric profile of the cyclopropyl group make this acid an ideal anchor for fragment-based drug discovery libraries focused on targets where balanced physicochemical properties are critical, such as CNS-penetrant kinase inhibitors.

Agrochemical Adjuvant and Plant Elicitor Development

Given that 1,2,3-thiadiazole-4-carboxylic acid derivatives are established plant activators and agrochemical adjuvants [2], the cyclopropyl variant, with its expected enhanced metabolic stability and distinct lipophilicity, may offer improved field persistence and formulation properties compared to the 5-methyl analog used as an insecticide/acaricide adjuvant.

Photochemical Bioconjugation Reagent Development

1,2,3-Thiadiazole-4-carboxylic acids are known to undergo photochemical elimination of N₂ to generate reactive thioketenes for peptide-protein conjugation [3]. The cyclopropyl substituent's electron-donating properties may modulate the photolysis wavelength and efficiency, offering a tunable alternative to the unsubstituted parent compound for bioconjugation applications.

Application
Selection Property
Validation Focus
Necroptosis pathway studies
Reported SAR-fit cyclopropyl substituent
Target engagement and necroptosis assay validation
Fragment-based screening libraries
Balanced lipophilicity and steric profile
Physicochemical profiling and diversity screening
Agrochemical elicitor development
Metabolic stability and distinct lipophilicity
Field persistence and plant activation assays
Photochemical bioconjugation research
Thiadiazole photolysis reactivity with cyclopropyl modulation
Photolysis wavelength and bioconjugation efficiency

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